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molecular formula C9H7ClN2O3 B8425089 6-Chloro-2-methyl-5-nitroisoindolin-1-one CAS No. 1441173-05-2

6-Chloro-2-methyl-5-nitroisoindolin-1-one

Cat. No. B8425089
M. Wt: 226.61 g/mol
InChI Key: XMANSYMCOLQXLP-UHFFFAOYSA-N
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Patent
US08796296B2

Procedure details

To methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate (617 mg, 2 mmol) in methanol (18 mL) was added Et3N (0.34 mL, 2.4 mmol) and methylamine in EtOH (0.3 mL, ˜d 8 M in EtOH, 2.4 mmol). The mixture was heated to 70° C. for 3 h. and then EtOAc (30 mL) and 2M HCl(aq) (30 mL) was added. The layers were separated and the aqueous layer was extracted with EtOAc (2×30 mL). The combined organic fractions were passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-10% methanol in DCM) gave 6-chloro-2-methyl-5-nitroisoindolin-1-one (347 mg, 77%) as an off-white solid. LCMS (10 cm_ESCI_Bicarb_MeCN): [M+H]+=227 at 2.89 min. 1H NMR (400 MHz, CDCl3): δ 8.00 (s, 1H), 7.90 (s, 1H), 4.46 (s, 2H), 3.24 (s, 3H).
Quantity
617 mg
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([Cl:16])=[CH:9][C:4]=1[C:5](OC)=[O:6].C[CH2:18][N:19](CC)CC.CN.CCO.Cl>CO.CCOC(C)=O>[Cl:16][C:10]1[CH:9]=[C:4]2[C:3]([CH2:2][N:19]([CH3:18])[C:5]2=[O:6])=[CH:12][C:11]=1[N+:13]([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
617 mg
Type
reactant
Smiles
BrCC1=C(C(=O)OC)C=C(C(=C1)[N+](=O)[O-])Cl
Name
Quantity
0.34 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0.3 mL
Type
reactant
Smiles
CCO
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×30 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue via silica gel column chromatography (0-10% methanol in DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2CN(C(C2=C1)=O)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 347 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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